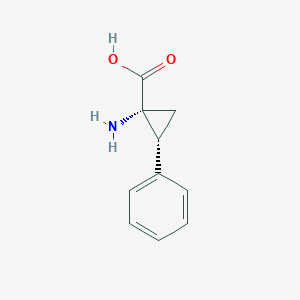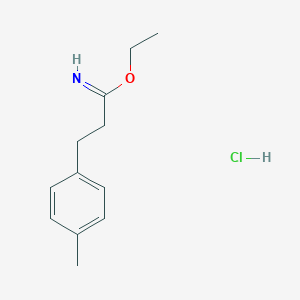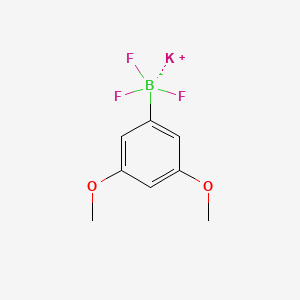
(3-Cyclobutylthiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C8H11BO2S and a molecular weight of 182.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a cyclobutyl group. Organoboron compounds, such as this compound, are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling .
準備方法
The synthesis of (3-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base, such as potassium acetate, and are carried out under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
(3-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .
科学的研究の応用
(3-Cyclobutylthiophen-2-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-Cyclobutylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
類似化合物との比較
(3-Cyclobutylthiophen-2-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the unique thiophene and cyclobutyl substituents.
3-Formylphenylboronic Acid: Used in similar applications but has different electronic properties due to the formyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity.
The uniqueness of this compound lies in its specific substituents, which can impart distinct electronic and steric properties, making it valuable for specialized applications in organic synthesis and material science .
特性
分子式 |
C8H11BO2S |
|---|---|
分子量 |
182.05 g/mol |
IUPAC名 |
(3-cyclobutylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChIキー |
QSWAYHYMNFYIBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CS1)C2CCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

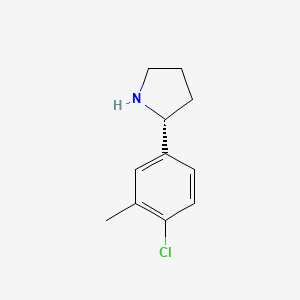
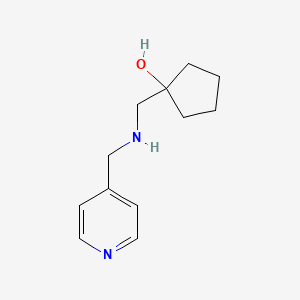
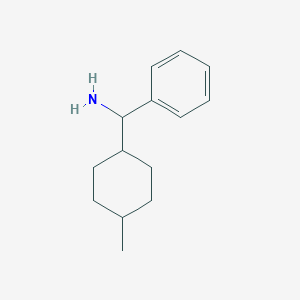
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

